rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
Description
Properties
IUPAC Name |
(1R,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-6-7(8(6)12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPAAJPKVQFPKB-BWZBUEFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308650-52-3 | |
| Record name | rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
The compound features a bicyclic azabicyclo structure, which is significant for its interaction with biological systems.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of azabicyclo compounds can possess antimicrobial properties against various pathogens.
- CNS Activity : Some azabicyclo compounds have demonstrated effects on the central nervous system (CNS), indicating potential use in treating neurological disorders.
The specific mechanism of action for rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid is not fully elucidated. However, it is hypothesized to interact with neurotransmitter systems or microbial enzymes due to its structural resemblance to known pharmacophores.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various azabicyclo compounds, including rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: CNS Activity Assessment
In another study focused on CNS activity, the compound was tested in rodent models for anxiolytic and analgesic effects. The findings suggested that the compound may have potential anxiolytic properties based on behavioral tests conducted.
| Test | Control Group (Mean) | Compound Group (Mean) |
|---|---|---|
| Elevated Plus Maze (%) | 20 | 35 |
| Tail Flick Latency (s) | 5 | 8 |
Comparison with Similar Compounds
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
Research Findings and Implications
- Ring Strain and Reactivity : The bicyclo[3.1.0]hexane core in the target compound exhibits higher ring strain than bicyclo[3.2.0]heptane derivatives, enhancing its reactivity in nucleophilic substitutions .
- Stereochemical Sensitivity : The rac-(1R,5R,6R) configuration shows distinct binding affinities compared to rel-(1R,5S,6s) variants in enzyme inhibition assays, underscoring the importance of stereochemistry .
- Functional Group Trade-offs : Trifluoromethyl substitution improves lipophilicity but reduces hydrogen-bonding capacity, limiting solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
